Miconazole
Overview
Description
Miconazole is an antifungal medication belonging to the imidazole class of compounds. It is widely used to treat various fungal infections, including those affecting the skin, mouth, and vagina. This compound works by inhibiting the growth of fungi, making it an essential drug in the treatment of conditions like athlete’s foot, jock itch, ringworm, and yeast infections .
Mechanism of Action
Target of Action
Miconazole is an azole antifungal that primarily targets the fungal CYP450 14α-lanosterol demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of the fungal cell membrane .
Mode of Action
This compound interacts with its target by inhibiting the activity of the 14α-lanosterol demethylase . This inhibition disrupts the production of ergosterol, leading to a deficiency in the fungal cell membrane . The disruption weakens the cell membrane, leading to cell death and ultimately eliminating the fungal infection .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . By inhibiting the 14α-lanosterol demethylase, this compound prevents the conversion of lanosterol to ergosterol . This disruption leads to a buildup of 14α-methyl sterols and a deficiency of ergosterol in the fungal cell membrane . The altered membrane composition affects the function and viability of the fungal cells .
Pharmacokinetics
This compound is typically applied topically and is minimally absorbed into the systemic circulation following application . Its bioavailability is less than 1% after application to the skin . This compound is metabolized by CYP3A4 and has an elimination half-life of 20–25 hours . It is mainly excreted in the feces .
Result of Action
The primary molecular effect of this compound’s action is the disruption of the fungal cell membrane due to ergosterol deficiency . This leads to increased membrane permeability, leakage of essential intracellular components, and ultimately cell death . On a cellular level, this compound’s action results in the elimination of the fungal infection .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of this compound in the environment can lead to the evolution and/or selection of azole-resistant fungal strains . Moreover, the widespread use of this compound and its continuous release into the environment can pose potential toxicity risks to non-target organisms . Therefore, understanding these environmental factors is crucial for managing the use and impact of this compound .
Biochemical Analysis
Biochemical Properties
Miconazole interacts with several enzymes and proteins. Its primary mechanism of action involves the inhibition of the fungal CYP450 14α-lanosterol demethylase enzyme . This inhibition results in altered ergosterol production, which is an essential component of the fungal cell membrane . The disruption of ergosterol synthesis leads to impaired cell membrane composition and permeability .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by altering the cell membrane’s composition and permeability, leading to the disruption of cellular organization . This compound also increases the generation of reactive oxygen species (ROS) within cells, which can lead to cell death .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through the inhibition of the fungal CYP450 14α-lanosterol demethylase enzyme . This inhibition disrupts the synthesis of ergosterol, a crucial component of the fungal cell membrane. The resulting alteration in cell membrane composition and permeability leads to the disruption of cellular organization .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, the combination of catechin and this compound leads to increased intracellular ROS generation over time . Furthermore, this compound-loaded transethosomal gel (MNTG) demonstrated the greatest antifungal activity in histological analysis and visible restoration of the skin over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, this compound is used externally for the treatment of ringworm, jock itch, and athlete’s foot in animals . The dosage depends on the product being used, and usually, lotions and ointments are applied once daily until the skin lesions resolve .
Metabolic Pathways
This compound is involved in several metabolic pathways. It primarily affects the ergosterol biosynthesis pathway by inhibiting the CYP450 14α-lanosterol demethylase enzyme . This inhibition disrupts the synthesis of ergosterol, leading to alterations in the fungal cell membrane’s composition and permeability .
Transport and Distribution
This compound is transported and distributed within cells and tissues in various ways. For instance, the use of domiphen bromide (DB) increases the permeability of the plasma membrane as well as that of the vacuolar membrane of Candida spp., affecting the intracellular distribution of this compound .
Subcellular Localization
This compound is primarily localized in the cytoplasm where it inhibits the CYP450 14α-lanosterol demethylase enzyme . Recent studies have identified unusual localization of this compound to various organelle compartments including endoplasmic reticulum , suggesting that this compound may have noncanonical functions in these subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
Miconazole is synthesized using 2,4-dichloro-2’-chlorinated phenethyl alcohol, imidazole, and 2,4-dichlorobenzyl chloride as raw materials. The reaction is conducted in an ionic liquid medium at temperatures ranging from 10 to 100 degrees Celsius. After the reaction, the mixture is cooled, and the pH is adjusted to 1-3 using a nitrate aqueous solution. The product is then separated, concentrated, and recrystallized to obtain this compound nitrate .
Industrial Production Methods
In industrial settings, this compound is produced using a similar synthetic route but on a larger scale. The process involves the use of advanced equipment to ensure high yield and purity. The ionic liquid used in the reaction can be recycled, making the process environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Miconazole undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the structure of this compound, affecting its efficacy.
Substitution: Substitution reactions can occur at the imidazole ring or the phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Halogenating agents and other electrophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of this compound, which can have different pharmacological properties .
Scientific Research Applications
Miconazole has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying antifungal agents and their interactions.
Biology: Investigated for its effects on fungal cell membranes and its potential use in treating fungal infections.
Medicine: Widely used in clinical settings to treat fungal infections. Research is ongoing to develop new formulations and delivery methods.
Industry: Used in the formulation of antifungal creams, gels, and other topical applications
Comparison with Similar Compounds
Similar Compounds
Nystatin: Another antifungal used to treat similar infections but works by binding to ergosterol and forming pores in the fungal cell membrane.
Fluconazole: A systemic antifungal that also inhibits ergosterol synthesis but has a broader spectrum of activity.
Tioconazole: Similar to miconazole but used primarily for vaginal yeast infections
Uniqueness of this compound
This compound is unique due to its broad-spectrum antifungal activity and its ability to be used in various formulations, including creams, gels, and oral gels. Its relatively low resistance among susceptible organisms makes it a valuable antifungal agent .
Properties
IUPAC Name |
1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl4N2O/c19-13-2-1-12(16(21)7-13)10-25-18(9-24-6-5-23-11-24)15-4-3-14(20)8-17(15)22/h1-8,11,18H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBLEWFAAKGYCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
22832-87-7 (nitrate) | |
Record name | Miconazole [USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022916478 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6023319 | |
Record name | Miconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Miconazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015242 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
7.63e-04 g/L | |
Record name | Miconazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015242 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Mechanism of Action |
Miconazole is an azole antifungal used to treat a variety of conditions, including those caused by _Candida_ overgrowth. Unique among the azoles, miconazole is thought to act through three main mechanisms. The primary mechanism of action is through inhibition of the CYP450 14α-lanosterol demethylase enzyme, which results in altered ergosterol production and impaired cell membrane composition and permeability, which in turn leads to cation, phosphate, and low molecular weight protein leakage. In addition, miconazole inhibits fungal peroxidase and catalase while not affecting NADH oxidase activity, leading to increased production of reactive oxygen species (ROS). Increased intracellular ROS leads to downstream pleiotropic effects and eventual apoptosis. Lastly, likely as a result of lanosterol demethylation inhibition, miconazole causes a rise in intracellular levels of farnesol. This molecule participates in quorum sensing in _Candida_, preventing the transition from yeast to mycelial forms and thereby the formation of biofilms, which are more resistant to antibiotics. In addition, farnesol is an inhibitor of drug efflux ABC transporters, namely _Candida_ CaCdr1p and CaCdr2p, which may additionally contribute to increased effectiveness of azole drugs. | |
Record name | Miconazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01110 | |
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CAS No. |
22916-47-8 | |
Record name | Miconazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22916-47-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Miconazole [USP:INN:BAN:JAN] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022916478 | |
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Record name | Miconazole | |
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Record name | miconazole | |
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Record name | Miconazole | |
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Record name | Miconazole | |
Source | European Chemicals Agency (ECHA) | |
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Record name | MICONAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NNO0D7S5M | |
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Record name | Miconazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015242 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
159 - 163 °C | |
Record name | Miconazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01110 | |
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Record name | Miconazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015242 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What is the primary mechanism of action of miconazole against fungi?
A1: this compound primarily targets the enzyme 14α-demethylase in fungi. [] This enzyme is crucial for ergosterol biosynthesis, a vital component of fungal cell membranes. By inhibiting 14α-demethylase, this compound disrupts ergosterol production, leading to the accumulation of toxic 14α-methylated sterols within the fungal cell membrane. [] This disruption impairs membrane function and integrity, ultimately inhibiting fungal growth. [, ]
Q2: Are there any ancillary mechanisms by which this compound exerts its antifungal activity?
A2: Yes, research suggests this compound may also impact fungal cells through the accumulation of hydrogen peroxide. [] This build-up of hydrogen peroxide can damage subcellular organelles and potentially lead to cell necrosis, contributing to its fungicidal effect. []
Q3: Does this compound affect Candida albicans morphology?
A3: Yes, this compound can influence the morphology of Candida albicans. One study found that this compound, at its minimum inhibitory concentration, induced significant morphological and ultrastructural alterations in T. rubrum. [] These changes included plasmolysis and cytoplasmic shrinkage, highlighting the drug's impact on fungal cell structure. [] Another study demonstrated that this compound stimulates farnesol synthesis in Candida species. [] Farnesol is a quorum-sensing molecule that inhibits the yeast-to-mycelium transition in Candida albicans, impacting its virulence. []
Q4: How does the growth phase of Candida albicans affect its susceptibility to this compound?
A4: Research indicates that Candida albicans exhibits varying susceptibilities to this compound's fungicidal effects depending on its growth phase. [] Specifically, C. albicans becomes more susceptible to this compound's direct membrane damaging effects during its growth cycle, while stationary-phase cells display less susceptibility. [] This suggests phenotypic changes during growth influence the antifungal activity. []
Q5: Does this compound interact with the cell membrane of Candida albicans?
A5: Yes, studies show that this compound interacts with the cell membrane of Candida albicans. [] This interaction is thought to be responsible for both its fungistatic and fungicidal actions. [] this compound's ability to cause potassium ion leakage from C. albicans cells further supports its direct interaction with the cell membrane. []
Q6: What is the molecular formula and weight of this compound?
A6: this compound nitrate has the molecular formula C18H14Cl4N2O.HNO3 and a molecular weight of 479.1 g/mol. []
Q7: How is the efficacy of this compound affected by its formulation?
A7: The formulation of this compound significantly influences its efficacy. Studies demonstrate that nanoemulsion formulations of this compound display enhanced skin penetration and antifungal activity compared to traditional cream formulations. [] This improved efficacy can be attributed to the nanoemulsion's smaller particle size, facilitating better drug delivery. [] Additionally, incorporating enhancers like tween 80 or taurocholic acid in bioadhesive gel formulations can also enhance this compound release and improve treatment outcomes. []
Q8: How does this compound administration affect warfarin disposition in rabbits?
A9: Studies in rabbits reveal that chronic this compound administration can significantly alter warfarin pharmacokinetics. [] While the total body clearance of warfarin, a low clearance drug, showed a marginal decrease, this compound caused a substantial increase in warfarin's plasma-free fraction and a decrease in its intrinsic clearance. [] This suggests a potential for drug interactions, where chronic this compound administration could potentiate the pharmacological action of warfarin by increasing the concentration of its free, pharmacologically active form. []
Q9: What are the in vitro findings regarding the efficacy of this compound against various Candida species?
A11: In vitro studies demonstrate this compound's broad-spectrum antifungal activity against various Candida species. For instance, this compound exhibited fungicidal activity against biofilms of different Candida species, highlighting its effectiveness against this more resistant growth form. [] Additionally, this compound effectively inhibited the growth of various Candida species, including C. albicans, C. tropicalis, C. lusitaniae, and C. krusei, at varying concentrations, demonstrating its potential for treating a range of Candida infections. []
Q10: What is the efficacy of this compound in treating denture stomatitis?
A12: this compound has been shown to be an effective treatment for denture stomatitis in several studies. [, , ] Specifically, this compound oral gel effectively reduced Candida colony counts from both the palatal mucosa and denture surfaces in patients with denture stomatitis. [, ] Additionally, this compound demonstrated a significant reduction in the erythema surface area of the palatal mucosa, a key symptom of denture stomatitis. []
Q11: Has this compound demonstrated efficacy in treating conditions beyond fungal infections?
A13: Interestingly, research suggests that this compound might hold therapeutic potential beyond its antifungal properties. In a mouse model of Alzheimer's disease (AD), this compound demonstrated a remarkable ability to improve cooperative behavior, a cognitive function often impaired in AD. [] This improvement was linked to this compound's positive effect on myelination in the medial prefrontal cortex, suggesting a potential role for myelin repair in managing AD. []
Q12: Are there any known mechanisms of resistance to this compound in fungi?
A14: Yes, resistance to this compound in fungi can develop. Studies on Candida albicans show that resistance to this compound-induced potassium ion release can emerge during the stationary phase of growth, particularly under aerated conditions. [] This suggests that changes in gene expression or physiological adaptations in response to environmental cues might contribute to this compound resistance. []
Q13: How does the presence of divalent cations affect the activity of this compound against Candida albicans?
A15: The presence of divalent cations can reduce the effectiveness of this compound against Candida albicans. [] This protective effect is attributed to competition between divalent cations and the positively charged form of this compound for negatively charged binding sites on the fungal cell surface. [] This competition potentially hinders this compound from reaching its target site and exerting its antifungal activity. []
Q14: Does the development of resistance to this compound correlate with resistance to other antifungal agents?
A16: While the provided research papers do not explicitly address cross-resistance with other specific antifungal agents, the study on this compound resistance in Candida albicans biofilms underscores the presence of a resistant subpopulation of cells within the biofilm. [] This inherent resistance within a population highlights the dynamic nature of antifungal susceptibility and suggests a potential for cross-resistance to emerge, particularly with increased antifungal drug exposure. []
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